molecular formula C14H17NO3 B1270000 (-)-cis-2-Benzamidocyclohexanecarboxylic Acid CAS No. 26693-55-0

(-)-cis-2-Benzamidocyclohexanecarboxylic Acid

Cat. No.: B1270000
CAS No.: 26693-55-0
M. Wt: 247.29 g/mol
InChI Key: PUANNVQABXUYKU-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-cis-2-Benzamidocyclohexanecarboxylic Acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzamide group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. The stereochemistry of the compound is defined by the cis configuration, where the benzamide and carboxylic acid groups are on the same side of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid typically involves the following steps:

    Cyclohexane Derivative Formation: Starting with a suitable cyclohexane derivative, the compound undergoes functional group transformations to introduce the benzamide and carboxylic acid groups.

    Amidation Reaction:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation agents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To achieve the desired stereochemistry, catalytic hydrogenation may be employed.

    Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-cis-2-Benzamidocyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (-)-cis-2-Benzamidocyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    (-)-trans-2-Benzamidocyclohexanecarboxylic Acid: This compound has a similar structure but with a trans configuration, leading to different stereochemical properties.

    2-Benzamidocyclohexanecarboxylic Acid: This compound lacks the chiral center, making it achiral and less specific in its interactions.

    Benzamide Derivatives: Other benzamide derivatives may have different substituents on the benzene ring, altering their chemical and biological properties.

Uniqueness: The uniqueness of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-benzamidocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUANNVQABXUYKU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26693-55-0
Record name (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Reactant of Route 3
Reactant of Route 3
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Reactant of Route 4
Reactant of Route 4
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Reactant of Route 5
Reactant of Route 5
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Reactant of Route 6
Reactant of Route 6
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.